(2-(4-Chlorophenyl)pyrimidin-5-YL)methanamine
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Overview
Description
1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-chlorophenyl group and a methanamine group. Heterocyclic compounds like this one are known for their diverse biological activities and are integral to many pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)pyrimidin-5-yl]methanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for forming carbon-carbon bonds . The process involves the reaction of 4-chlorophenylboronic acid with 2-bromo-5-methanamine pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanamine group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde
- 5-[1-(4-Chlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidine
- 2-(1-Piperazinyl)-4,6-dichloropyrimidine
Uniqueness: 1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methanamine group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10ClN3 |
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Molecular Weight |
219.67 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C11H10ClN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2 |
InChI Key |
NQZPFDLTMRIJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CN)Cl |
Origin of Product |
United States |
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